2-Fluoro-5-piperidin-4-ylpyridine
Description
2-Fluoro-5-piperidin-4-ylpyridine (Molecular Formula: C₁₀H₁₃FN₂; CAS-related CID: 23092009) is a pyridine derivative characterized by a fluorine atom at the 2-position and a piperidin-4-yl substituent at the 5-position of the pyridine ring. Its structure is defined by the SMILES string C1CNCCC1C2=CN=C(C=C2)F and InChIKey HHFXISZXSFDVQY-UHFFFAOYSA-N . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurological and enzymatic pathways.
Properties
Molecular Formula |
C10H13FN2 |
|---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
2-fluoro-5-piperidin-4-ylpyridine |
InChI |
InChI=1S/C10H13FN2/c11-10-2-1-9(7-13-10)8-3-5-12-6-4-8/h1-2,7-8,12H,3-6H2 |
InChI Key |
HHFXISZXSFDVQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CN=C(C=C2)F |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
2-Fluoro-5-piperidin-4-ylpyridine is utilized extensively in the development of pharmaceuticals. Its unique structural features allow it to act as a versatile building block in drug design.
Key Applications:
- Pharmaceutical Intermediates: The compound serves as an intermediate in synthesizing active pharmaceutical ingredients (APIs). Its fluorine atom enhances metabolic stability and bioavailability, making it a desirable candidate in drug formulations.
- Targeted Therapeutics: Research indicates that derivatives of this compound can selectively inhibit specific proteins involved in disease pathways, particularly in cancer and neurological disorders.
Biological Studies
The compound functions as a probe for investigating biological interactions and pathways.
Mechanism of Action:
The fluorine atom's electron-withdrawing nature can significantly influence the compound's binding affinity to various biological targets, including receptors and enzymes. This property is crucial for designing selective inhibitors that can modulate biological responses effectively.
Case Study:
A study demonstrated that this compound derivatives exhibited promising activity against certain cancer cell lines, indicating potential as anticancer agents .
Materials Science
In materials science, this compound is explored for its electronic and optical properties, contributing to the development of advanced materials.
Applications:
- Organic Electronics: The compound can be incorporated into organic semiconductors due to its favorable electronic properties, potentially enhancing the performance of devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Table of Biological Activities
Case Study 1: Anticancer Efficacy
Research has shown that derivatives of this compound exhibit potent cytotoxic effects against various cancer cell lines. In vitro studies revealed IC50 values lower than those of standard chemotherapeutics, suggesting its potential as a novel anticancer agent .
Case Study 2: Antimicrobial Properties
A study evaluated the antimicrobial properties of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated significant efficacy, highlighting its potential for developing new therapeutic agents against resistant infections .
Comparison with Similar Compounds
Key Observations:
- Molecular Weight and Bioavailability : The lower molecular weight of This compound (180.23 g/mol) compared to chloro-substituted analogs (466–545 g/mol) suggests superior bioavailability and membrane permeability .
- Substituent Effects :
- Fluorine : Enhances metabolic stability and electronegativity in both This compound and 2-Fluoro-5-(4-fluorophenyl)pyridine .
- Piperidine vs. Aryl Groups : Piperidine substituents (e.g., in This compound ) improve water solubility and basicity, whereas aryl groups (e.g., fluorophenyl) increase lipophilicity .
- Functional Groups : The carboxylic acid in the hydroxymethylphenyl derivative improves solubility but may reduce blood-brain barrier penetration compared to the parent compound.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 2-Fluoro-5-piperidin-4-ylpyridine with high purity?
- Methodological Answer : Synthesis requires careful optimization of reaction conditions (e.g., temperature, solvent selection, and catalyst use). For example, fluorination reactions often employ fluorinating agents like Selectfluor™ under anhydrous conditions. Purification via column chromatography or recrystallization is essential, followed by characterization using NMR (¹H/¹³C), MS, and elemental analysis. Ensure all steps are documented in detail, including yields and spectroscopic data, to enable reproducibility .
Q. How should researchers handle discrepancies in melting point or spectroscopic data for this compound?
- Methodological Answer : Cross-validate results using complementary techniques (e.g., XRD for crystallinity or GC-MS for purity). Contradictions may arise from polymorphic forms or residual solvents. Compare findings with literature values (e.g., Acta Crystallographica reports for fluoropyridine derivatives) and document deviations with plausible explanations (e.g., solvent interactions or stereochemical variations) .
Q. What safety protocols are essential when working with this compound in the lab?
- Methodological Answer : Prioritize PPE (gloves, lab coat, goggles) and work in a fume hood. In case of fire, use CO₂ or dry chemical powder extinguishers; avoid water jets to prevent toxic fume dispersion. For spills, isolate the area and use absorbent materials. Refer to safety data sheets (SDS) for compound-specific hazards, though acute toxicity data may be limited .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal XRD analysis provides definitive confirmation of molecular geometry, fluorine substitution patterns, and piperidine ring conformation. For instance, studies on analogous fluorophenylpyridines (e.g., 2-Fluoro-5-(4-fluorophenyl)pyridine) used XRD to validate bond angles and torsional strain, critical for understanding reactivity . Data should be deposited in crystallographic databases (e.g., CCDC) for peer validation .
Q. What strategies optimize the regioselectivity of fluorination in piperidine-pyridine hybrids?
- Methodological Answer : Use directing groups (e.g., Boc-protected amines) to control fluorination sites. Computational modeling (DFT) can predict reactive intermediates, while in situ NMR monitors reaction progression. For example, fluorination at the 2-position of pyridine often requires electron-deficient aromatic systems and palladium catalysts .
Q. How should researchers address conflicting bioactivity data in fluorinated piperidine derivatives?
- Methodological Answer : Conduct dose-response assays (e.g., IC₅₀ determination) across multiple cell lines to rule out cell-specific effects. Validate target engagement using techniques like SPR (surface plasmon resonance) or radioligand binding. For instance, fluorinated analogs of PF-06465469 (a phosphatase inhibitor) required orthogonal assays to resolve off-target effects .
Q. What advanced techniques characterize the electronic effects of fluorine in this compound’s reactivity?
- Methodological Answer : Employ ¹⁹F NMR to track electronic environments and hydrogen-bonding interactions. Cyclic voltammetry can assess redox behavior, while XPS (X-ray photoelectron spectroscopy) quantifies fluorine’s electron-withdrawing impact on the pyridine ring .
Data Presentation and Reproducibility Guidelines
-
Synthesis Data Table Example :
Step Reaction Conditions Yield (%) Purity (HPLC) Fluorination Selectfluor™, DMF, 80°C 65 98.5 Purification Column chromatography (EtOAc/hexane) 58 99.2 -
Supplementary Materials : Include raw NMR spectra, crystallographic CIF files, and HPLC chromatograms in supporting information, adhering to journal guidelines (e.g., Beilstein Journal’s requirements for ≤5 compounds in the main text) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
